molecular formula C8H6F3NO3 B1611723 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid CAS No. 910442-22-7

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

Cat. No. B1611723
M. Wt: 221.13 g/mol
InChI Key: ZPCDIHWOWKYXGV-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular weight of 221.141. It is a light yellow solid1 and is used in diverse scientific research due to its unique properties2. It is valuable for drug development, catalysis, and organic synthesis2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid. However, it’s known that similar compounds, such as 2-Methyl-6-(trifluoromethyl)nicotinic acid, are used as pharmaceutical intermediates3.



Molecular Structure Analysis

The IUPAC name for this compound is 2-hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid1. The InChI code is 1S/C8H6F3NO3/c1-3-2-4(8(9,10)11)12-6(13)5(3)7(14)15/h2H,1H3,(H,12,13)(H,14,15)1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid. More research may be needed in this area.



Physical And Chemical Properties Analysis

This compound is a light yellow solid1. Unfortunately, specific physical and chemical properties such as melting point, boiling point, density, refractive index, and vapor pressure are not available for this exact compound. However, a similar compound, 6-Trifluoromethylnicotinic acid, has a boiling point of 259.3℃ at 760 mmHg, a density of 1.484 g/cm3, a flash point of 110.6℃, a refractive index of 1.475, and a vapor pressure of 0.007mmHg at 25°C4.


Safety And Hazards

The safety and hazards of this compound are not clearly mentioned in the available resources. However, it’s always important to handle chemical compounds with care, using appropriate personal protective equipment and following safety protocols.


Future Directions

The future directions of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid are not clearly mentioned in the available resources. However, given its use in scientific research, it’s likely that it will continue to be studied for its potential applications in drug development, catalysis, and organic synthesis2.


properties

IUPAC Name

4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-3-2-4(8(9,10)11)12-6(13)5(3)7(14)15/h2H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCDIHWOWKYXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587958
Record name 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

CAS RN

910442-22-7
Record name 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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